(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine
Overview
Description
(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the biocatalytic reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous system, which has been shown to be highly enantioselective and efficient .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale biocatalytic processes due to their efficiency and selectivity. The use of bioreduction in polar organic solvents is preferred over traditional buffer solutions, as it enhances the yield and purity of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine has several scientific research applications:
Biology: The compound’s unique structural features make it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism by which (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can participate in various binding interactions, influencing the compound’s reactivity and selectivity. The pathways involved often include enzyme-mediated transformations and receptor binding, which are critical for its biological and pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethyl group, used in nucleophilic trifluoromethylation reactions.
Uniqueness
(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPOOBGPIVJHX-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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